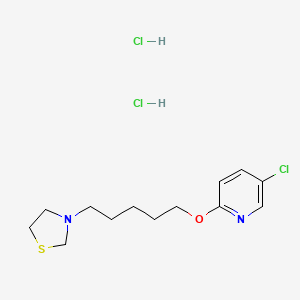
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and a chlorinated substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride typically involves a multi-step process. One common method starts with the chlorination of 5-chloro-2-pyridinol, followed by the reaction with 1,5-dibromopentane to form the intermediate compound. This intermediate is then reacted with thiazolidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine moieties often have comparable chemical properties and reactivity.
Uniqueness
What sets 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride apart is its unique combination of a chlorinated pyridine ring and a thiazolidine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
41287-87-0 |
|---|---|
Molecular Formula |
C13H21Cl3N2OS |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
3-[5-(5-chloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2OS.2ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;;/h4-5,10H,1-3,6-9,11H2;2*1H |
InChI Key |
QUXIBURREFVNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCOC2=NC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















